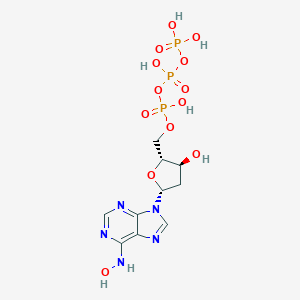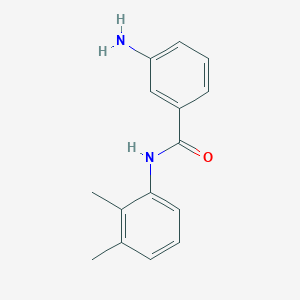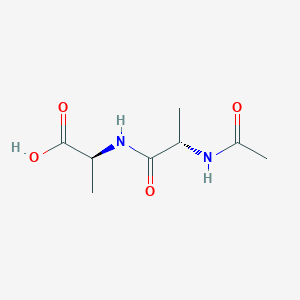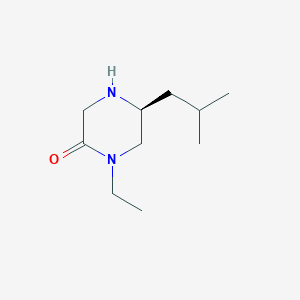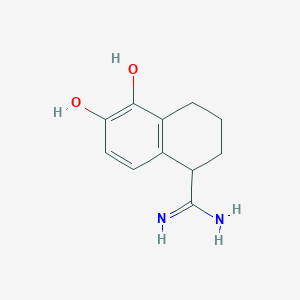
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide, also known as NTBC, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that plays a crucial role in the biosynthesis of homogentisic acid (HGA), which is implicated in the pathogenesis of several diseases.
作用機序
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is a potent inhibitor of HPPD, an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA) in the tyrosine catabolic pathway. By inhibiting HPPD, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide reduces the production of HGA, a toxic metabolite that accumulates in the liver and kidneys of HT1 patients. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to inhibit the activity of other enzymes involved in the tyrosine catabolic pathway, such as 4-hydroxyphenylacetate 3-hydroxylase (HPAH) and maleylacetoacetate isomerase (MAAI).
生化学的および生理学的効果
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to have several biochemical and physiological effects. In HT1 patients, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide reduces the production of HGA, which leads to a decrease in liver and kidney damage. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to reduce oxidative stress and inflammation in animal models of Parkinson's and Alzheimer's disease. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide also has some limitations for lab experiments. It is a potent inhibitor of HPPD, which is involved in the biosynthesis of several essential metabolites. Therefore, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide may have off-target effects that need to be carefully evaluated. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide also has a short half-life in vivo, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for research on 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide. One area of research is the development of more potent and selective inhibitors of HPPD. Another area of research is the evaluation of the off-target effects of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide and the development of strategies to minimize these effects. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to have potential therapeutic applications in other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. Therefore, future research should focus on the development of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide-based therapies for these diseases.
合成法
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide can be synthesized from 5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which is commercially available. The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with a primary amine, such as methylamine or ethylamine, to yield the corresponding carboximidamide.
科学的研究の応用
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most well-known applications of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare metabolic disorder caused by a deficiency in fumarylacetoacetate hydrolase (FAH), an enzyme involved in the breakdown of tyrosine. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide inhibits the activity of HPPD, which leads to a decrease in the production of HGA, a toxic metabolite that accumulates in the liver and kidneys of HT1 patients. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to improve liver function and prevent liver failure in HT1 patients.
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been studied for its potential therapeutic applications in other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's disease by reducing oxidative stress and inflammation. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(13)8-3-1-2-7-6(8)4-5-9(14)10(7)15/h4-5,8,14-15H,1-3H2,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPHJFBUFOBCJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
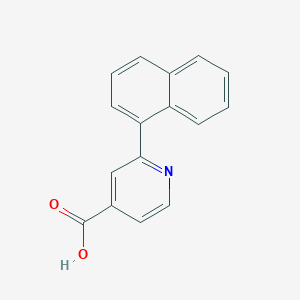
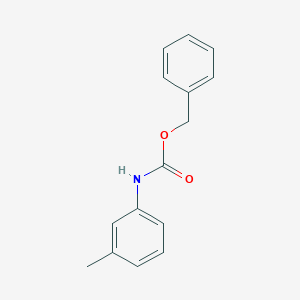
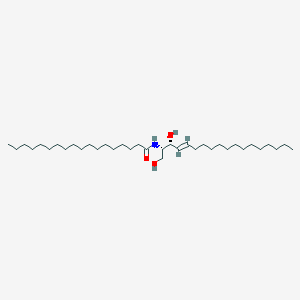
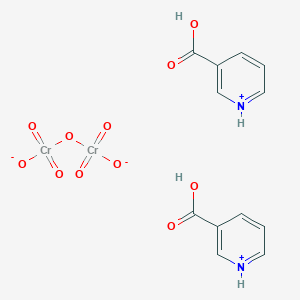
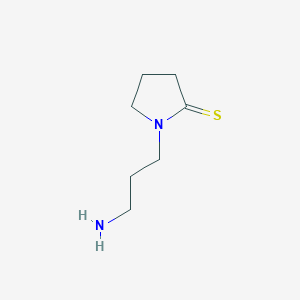
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
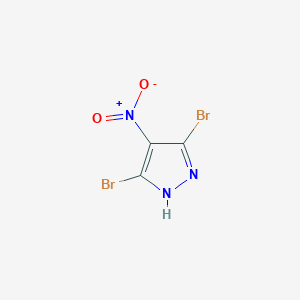
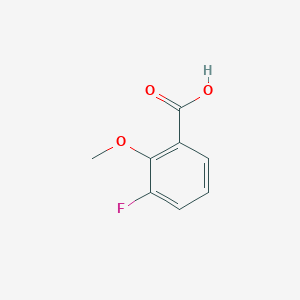
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
